3,4-Dichloropyridine methanesulfonate

Vue d'ensemble

Description

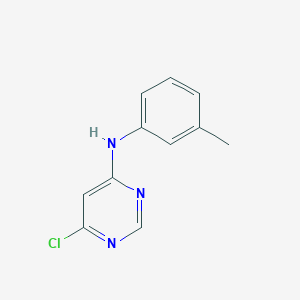

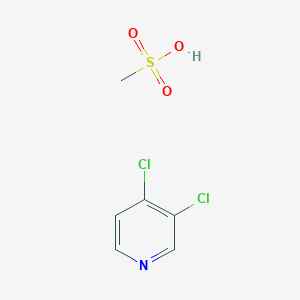

3,4-Dichloropyridine methanesulfonate is a chemical compound with the CAS number 1215561-47-9 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloropyridine, a related compound, has a molecular formula of CHClN, an average mass of 147.990 Da, and a monoisotopic mass of 146.964249 Da . Depending on the position of chlorines in each isomer, electrophilic or nucleophilic attack may occur at the particular sites .Chemical Reactions Analysis

Chloropyridines, including 3,4-Dichloropyridine, are used as intermediates in many chemical reactions . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that take place during the breaking of the C–P bond .Physical And Chemical Properties Analysis

Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of dichloropyridines (DCPs) as ambiphilic molecules . It is clear that C2 and C5 are nucleophilic regions in all DCPs except 3,4-dichloropyridine .Applications De Recherche Scientifique

-

Pharmaceuticals and Agrochemicals

- Field: Pharmaceutical and Agrochemical Industry .

- Application: Chloropyridine is used as an intermediate in many chemical reactions. The development of pharmaceuticals and agrochemicals is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .

- Method: A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .

- Results: This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

-

Fungicides and Insecticides

- Field: Agricultural Industry .

- Application: 2-Chloropyridine is used to produce fungicides and insecticides .

- Method: 2-Choropyridine is made by combining pyridine with chlorine in a single process .

- Results: When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

-

Deep-Blue Perovskite Light-Emitting Diodes (PeLEDs)

- Field: Material Science .

- Application: Deep-blue perovskite light-emitting diodes (PeLEDs) of high purity are highly sought after for next-generation displays complying with the Rec. 2020 standard .

- Method: A chloride vacancy–targeting passivation strategy using sulfonate ligands with different chain lengths was proposed .

- Results: The strategy successfully suppressed phase segregation, yielding color-stable deep-blue PeLEDs with an emission peak at 461 nanometers and a maximum luminance (Lmax) of 2707 candela per square meter with external quantum efficiency (EQE) of 3.05% .

-

Hydrometallurgy

- Field: Metallurgical Engineering .

- Application: Methanesulfonic Acid (MSA) has potential for use in hydrometallurgy . It’s particularly interesting for lead hydrometallurgy, where it offers more environment-friendly alternatives to HBF4 and H2SiF6 .

- Method: MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products . Although MSA itself is a non-oxidizing acid, in combination with hydrogen peroxide it yields strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .

- Results: The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

-

Synthesis of 4-Chloropyridine

- Field: Organic Chemistry .

- Application: 4-Chloropyridine is a halogenated derivative of pyridine .

- Method: Carbonyl compounds with two enolizable carbons next to the carbonyl have been used to synthesize 4-chloropyridines . Vilsmeier-Haack reaction conditions were used on ketone 2 to produce conjugated iminium salts, which, following basic workup, reacted with ammonium acetate to make 4-chloropyridines .

- Results: The synthesized 4-chloropyridines can be used as intermediates in many chemical reactions .

-

Electroplating

- Field: Material Science .

- Application: Methanesulfonic Acid (MSA) is used in the electroplating industry . It is used as an electrolyte for tin, lead, and zinc plating .

- Method: The metal to be plated is made the cathode in an electrolytic cell, and the type of metal to be deposited is made the anode . When an electric current is passed through the cell, metal ions from the anode are reduced at the cathode and deposited as a metal coating .

- Results: MSA-based electrolytes are known for their high conductivity, good throwing power, and low contamination levels .

-

Microelectronics

- Field: Microelectronics .

- Application: MSA is used in the microelectronics industry for photoresist stripping and wafer cleaning .

- Method: MSA is used to remove photoresist, a light-sensitive material used to form a patterned coating on a surface . This process is crucial in the manufacture of semiconductors .

- Results: MSA-based strippers are known for their high stripping rates, good metal compatibility, and low metal ion contamination .

Safety And Hazards

Orientations Futures

Piperidines, which include pyridine derivatives, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3,4-dichloropyridine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N.CH4O3S/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWUIJYURVCWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

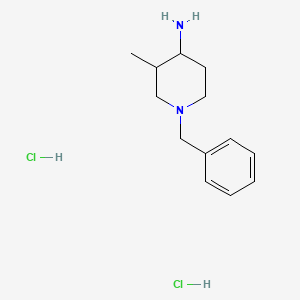

CS(=O)(=O)O.C1=CN=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloropyridine methanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)